Home > Products > Screening Compounds P18242 > 3-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide
3-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide -

3-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide

Catalog Number: EVT-5518384
CAS Number:
Molecular Formula: C17H19FN2O3S
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide []

Compound Description: This compound is a potent and selective BACE1 inhibitor discovered and characterized in a study focusing on developing treatments for Alzheimer's disease. [] The researchers used structure-based drug design targeting the flap region of BACE1, which differs in shape and flexibility compared to BACE2. [] This compound exhibited high selectivity for BACE1 over BACE2. []

-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide []

Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. [] A highly sensitive analytical method utilizing UPLC-QDa was developed to quantify this impurity at trace levels. []

-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic Acid []

Compound Description: This compound was unexpectedly synthesized via ring closure of a thiosemicarbazide precursor in the presence of sulfuric acid. [] It displayed promising antimicrobial activity against both Listeria monocytogenes and Escherichia coli, comparable to that of ampicillin and vancomycin. []

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine [, , , , ]

Compound Description: This compound, also known as lapatinib (Tykerb), is a tyrosine kinase inhibitor used for treating advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [] Studies have shown that lapatinib is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) and inhibits various efflux and uptake transporters, influencing its disposition and potential drug interactions. [, , ] Research also indicates that lapatinib induces estrogen receptor (ER) signaling in tumor biopsies, potentially leading to acquired resistance. [] Co-administration of ER and ErbB2 inhibitors could serve as a preventative measure for resistance development. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide []

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) class I inhibitor. [] It exhibited strong antitumor activity in vitro and in vivo against human myelodysplastic syndrome (SKM-1) cell line and xenograft models, respectively. [] The compound induced apoptosis and cell cycle arrest, showing a favorable pharmacokinetic profile and low hERG channel inhibition. []

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate []

Compound Description: This compound's crystal structure has been analyzed, revealing details about its molecular geometry and intermolecular interactions. [] The pyrimidine and benzene rings within the molecule are not coplanar, and the structure exhibits intramolecular hydrogen bonding. []

[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl-amino)pyrimidin-5-yl]methanol []

Compound Description: This compound is an intermediate in the synthesis of Rosuvastatin, a drug used to treat high cholesterol. [] A study was conducted to establish an HPLC method for the content determination of this intermediate and its related substances. []

N-(4-nitro-2-sulfamoyl-phenyl)malonamic acid methyl ester and N-(4-amino-2-sulfamoyl-phenyl)malonamic acid methyl ester []

Compound Description: These compounds are intermediates in the synthesis of Setorobubiru, a drug used to treat hepatitis C. [] The paper describes a novel process for the preparation of these intermediates. []

-Diethylamino-2,N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide []

Compound Description: This compound is a potent muscle relaxant and anticonvulsant agent. [] Its structure-activity relationship was investigated, highlighting the importance of the 3-amino moiety and substituents on the isoxazole ring for its biological activity. [] Specifically, the (+)-isomer of this compound exhibited greater potency compared to its (-)-isomer. []

-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

Compound Description: This series of bi-heterocyclic propanamides demonstrated potent urease inhibitory activity. [] These compounds exhibited low cytotoxicity in hemolysis assays, suggesting their potential as therapeutic agents. [] Molecular docking studies corroborated the in vitro enzyme inhibition data, further supporting their mechanism of action. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide []

Compound Description: This compound is a potent and selective covalent inhibitor of JNK3. [] It demonstrated nanomolar potency in a radiometric kinase assay and displayed high metabolic stability in human liver microsomes. [] The compound's selectivity was confirmed through a panel of 410 kinases, and its covalent binding to JNK3's Cys-154 residue was verified through mass spectrometry. [] Furthermore, a photocaged version of this compound showed a 10-fold decrease in intracellular JNK3 binding affinity, highlighting its potential for spatiotemporal control of JNK3 activity. []

(E)-3-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol []

Compound Description: This compound is an intermediate in the synthesis of Rosuvastatin. [] A novel and efficient method for its preparation is described, involving a Wittig reaction followed by hydrolysis. [] This method offers advantages such as low cost, mild reaction conditions, and reduced waste generation. []

-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone [, ]

Compound Description: This compound is a potent anticancer agent that displayed significant cytotoxicity against the human glioblastoma U-87 cell line. [, ] It also showed moderate antioxidant activity using the DPPH radical scavenging method. [, ]

(E)-N-(2-(1H-Indol-3-yl-amino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide Derivatives []

Compound Description: This series of compounds exhibited promising antimicrobial activity against a range of pathogenic microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Vibrio cholerae, and Candida albicans. [] These compounds also displayed favorable in silico ADMET properties, suggesting their potential as therapeutic candidates. []

-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) []

Compound Description: This compound is a potent and selective dual antagonist of adenosine A1 and A2A receptors. [] It demonstrated efficacy in animal models of Parkinson's disease (PD) by ameliorating catalepsy and potentiating L-DOPA-induced rotational behavior. [] Moreover, ASP5854 exhibited neuroprotective effects and enhanced cognitive function in these models. []

N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103) and 5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064) []

Compound Description: These compounds are biased negative allosteric modulators of the chemokine receptor CXCR3. [] They demonstrated probe-dependent inhibition of CXCR3 signaling, suggesting their potential for selective modulation of chemokine responses. [] Structural studies identified key amino acid residues in CXCR3 involved in modulator binding and signal transduction. []

(R)-6-(Methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775) []

Compound Description: This compound acts as a selective transient receptor potential vanilloid 4 (TRPV4) blocker. [] It effectively inhibited TRPV4-dependent contractions in human bronchial tissue, suggesting its potential in treating respiratory diseases. [] This study provided evidence that TRPV4 activation in human airways leads to contractions, which are dependent on the production of cysteinyl leukotrienes. []

β-carbomethoxy-3β-(4-fluorophenyl)tropane (CFT) []

Compound Description: CFT is a potent cocaine analog that exhibits high affinity for the dopamine transporter. [] Conformational analysis studies revealed that CFT adopts a conformation similar to cocaine, with a favorable electrostatic interaction between the ammonium hydrogen and the carbonyl group of the carbomethoxy moiety. [] This conformation is thought to be important for its activity as a dopamine reuptake blocker. []

-(4-isobutylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, 2-(2-(2,6-dichlorophenylamino)phenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, and 2-(1-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide []

Compound Description: These three novel coumarin derivatives were investigated for their potential in treating CNS disorders. [] They exhibited significant anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects in mice. [] These compounds also decreased spontaneous motor activity and elevated serum gamma-aminobutyric acid (GABA) levels, suggesting their potential to modulate neurotransmission. []

N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine and bis[[5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy] phenyl]amino]quinazolin-6-yl]furan-2-yl]methyl][2-(methylsulfonyl)ethyl]amine []

Compound Description: These two compounds are identified impurities in the synthesis of lapatinib, an anticancer drug. [] The paper describes their synthesis and characterization, providing valuable information for quality control during lapatinib production. [] Their presence as impurities underscores the importance of understanding and controlling potential side reactions during drug synthesis. []

N-((4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide (4j) and N-((2-bromo-5-fluorophenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide (4l) []

Compound Description: These compounds belong to a series of novel aniline thiourea derivatives investigated for their herbicidal activity. [] Both compounds demonstrated strong herbicidal activity against various weeds, including Digitaria adscendens and Amaranthus retroflexus. [] They also exhibited significant inhibition of root growth in Brassica napus L. and potent in vivo inhibition of acetohydroxyacid synthase (AHAS) enzyme activity. [] Molecular docking studies provided insights into their potential mechanism of action as AHAS inhibitors. []

-Cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4′-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride (SB-699551) []

Compound Description: This compound is a selective antagonist of the serotonin 5-HT5A receptor. [] In goldfish, it dose-dependently reduced startle rates, both with and without prepulse, suggesting a role for the 5-HT5A receptor in sensorimotor gating. [] Further investigation revealed that SB-699551 attenuated auditory-evoked postsynaptic potentials in the Mauthner cell, the decision-making neuron of the startle circuit, by reducing input resistance. []

cis-N-Methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid (ORG25935) []

Compound Description: This compound is a glycine transporter 1 (GlyT1) inhibitor that exhibited significant antiallodynia effects in various neuropathic pain models in mice. [] These effects were mediated through spinal glycine receptor α3 activation. [] Interestingly, inhibiting glycinergic neuronal activity with ORG25935 during the initial four days after nerve injury was ineffective, whereas inhibiting it afterward provided protection against allodynia development. []

Methoxy-3-[(2-phenyl-piperadinyl-3-amino)-methyl]-phenyl-N-methyl-methane-sulfonamide (CP-141938) []

Compound Description: This compound was used as a model P-glycoprotein (Pgp) substrate to investigate the time required to reach brain equilibrium after subcutaneous administration in rats. [] The study aimed to understand the impact of blood-brain barrier permeability, plasma protein binding, and brain tissue binding on drug distribution in the central nervous system. [] Results showed that CCSF (cerebrospinal fluid concentration) could potentially be a better predictor of brain unbound concentration compared to plasma unbound concentration for efflux substrates like CP-141938. []

N[3-(4′-Fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) []

Compound Description: NFPS served as a model compound in a study investigating the time required to achieve brain equilibrium after subcutaneous administration in rats. [] Classified as a slow brain-penetrating compound, NFPS helped researchers understand the influence of various factors, such as blood-brain barrier permeability and tissue binding, on drug distribution in the central nervous system. []

-Benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopentyl)-methyl]benzamide (ORG25543) []

Compound Description: This compound is a glycine transporter 2 (GlyT2) inhibitor that demonstrated significant antiallodynia effects in various neuropathic pain models in mice. [] Its mechanism of action involves enhancing spinal glycinergic neurotransmission, ultimately reducing pain perception. [] This finding highlights the therapeutic potential of targeting GlyT2 for pain management. []

(O-[(2-Benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393) []

Compound Description: ALX1393 is a glycine transporter 2 (GlyT2) inhibitor that produces a significant antiallodynia effect in several neuropathic pain models in mice. [] This effect is mediated through the activation of spinal glycine receptor α3, suggesting that enhancing glycinergic neurotransmission could be a potential therapeutic strategy for managing neuropathic pain. []

N-[(3-Fluorophenyl)methyl]glycyl-N-[3-[((3-aminophenyl)sulfonyl)-2-(aminophenyl)amino]-(1S,2S)-2-hydroxy-1-(phenyl-methyl)propyl]-3-methyl-L-valinamide (DPC 681) []

Compound Description: DPC 681 is a peptide-like human immunodeficiency virus (HIV) protease inhibitor that was evaluated in phase I clinical trials. [] Studies revealed that it acts as both a potent inhibitor and a strong inducer of CYP3A4, a major drug-metabolizing enzyme. [] This dual action is attributed to DPC 681's ability to induce CYP3A4 expression while simultaneously undergoing mechanism-based inactivation by the same enzyme. [] Consequently, DPC 681 exhibits significant autoinduction of its metabolism, leading to a substantial decrease in its exposure in vivo. []

,5-Dimethyl-3-(3-fluorophenyl)-4-(4-methylsulfonyl)phenyl-2(5H)-furanone (DFU) []

Compound Description: DFU is a cyclooxygenase-2 (COX-2) inhibitor investigated for its role in gastric mucosal defense in rats. [] When administered alongside nitric oxide synthase (NOS) inhibitors or after capsaicin-induced afferent neuron ablation, DFU caused significant gastric damage. [] This finding suggests that endogenous NO, prostaglandins, and afferent neurons work together to maintain gastric mucosal integrity, and that both COX-1 and COX-2 contribute to this process. [] Notably, co-administration of prostaglandin E2 reversed the damage induced by DFU, further supporting the importance of prostaglandins in gastric mucosal defense. []

Properties

Product Name

3-(2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide

IUPAC Name

3-(2-fluorophenyl)-N-[3-[methyl(methylsulfonyl)amino]phenyl]propanamide

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C17H19FN2O3S/c1-20(24(2,22)23)15-8-5-7-14(12-15)19-17(21)11-10-13-6-3-4-9-16(13)18/h3-9,12H,10-11H2,1-2H3,(H,19,21)

InChI Key

IPZOLJHDXFGRRI-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2F)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.